molecular formula C11H10N2O4 B1403806 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester CAS No. 1427195-44-5

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester

Cat. No. B1403806
M. Wt: 234.21 g/mol
InChI Key: QPIKGZFYPGQUEM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester is a compound with the molecular weight of 234.21 . It is used as an organic synthesis and pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .


Chemical Reactions Analysis

The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .


Physical And Chemical Properties Analysis

The compound is a light brown powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Structural Development and SAR Studies

  • Structural Development and SAR of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid Derivatives : A study by Miyachi et al. (2019) focused on the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). They identified that the steric bulkiness of the substituent on the pyrazolo-pyridine ring, the position of the distal hydrophobic tail, and the distance between the hydrophobic tail and the acidic head are critical for hPPARα agonistic activity. This highlights the compound's potential in modulating lipid metabolism and inflammatory processes, with implications for conditions like dyslipidemia and atherosclerosis (Miyachi et al., 2019).

Analgesic Properties

  • Analgesic Properties of Pyrazolo Pyridine Derivatives : Dias et al. (1994) synthesized a series of 5-acyl-arylhydrazone 1-H pyrazolo [3,4-b] pyridine derivatives and found that these compounds generally exhibit powerful analgesic activity. The study indicates the relevance of the acyl-arylhydrazone moiety and the substituent of the aryl ring in the compound's analgesic activity, suggesting potential applications in pain management (Dias et al., 1994).

Anti-inflammatory Effects

  • Antiexudative Effects of Novel Pyrazolo[C]Pyridine Derivative : Kudryashov et al. (2020) studied a new pyrazolo[C] pyridine derivative, GIZh-72, and demonstrated its dose-dependent antiexudative effects in experimental peritonitis induced by acetic acid. This points towards the compound's potential as an anti-inflammatory agent with therapeutic implications in conditions characterized by inflammation (Kudryashov et al., 2020).

Antitumor Activity

  • Antitumor Properties of Pyrazolo Pyrimidine Derivatives : Nersesyan et al. (2006) investigated the antitumor activity of newly synthesized pyrazolo pyrimidine compounds and found that changes in the chemical structures of the compounds led to significant changes in their acute toxicity. Although the search for antitumor compounds among derivatives of pyrazolo pyrimidines is promising, the study suggests that specific structural modifications are crucial for antitumor efficacy (Nersesyan et al., 2006).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation.

Future Directions

Pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Therefore, the future directions of this compound could involve further exploration of its potential in drug design and synthesis.

properties

IUPAC Name

3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIKGZFYPGQUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184954
Record name Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester

CAS RN

1427195-44-5
Record name Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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